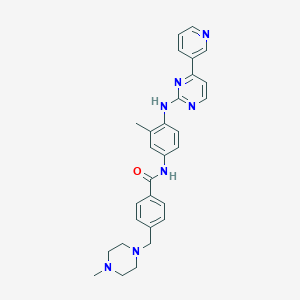

Imatinib para-Diaminomethylbenzene

描述

Imatinib para-Diaminomethylbenzene is a compound known for its significant role in the treatment of chronic myelogenous leukemia and other cancers. It is a tyrosine kinase inhibitor that specifically targets the Bcr-Abl tyrosine kinase, which is produced by the Philadelphia chromosome abnormality in chronic myelogenous leukemia . This compound has revolutionized cancer treatment by providing a targeted therapy option that is more effective and has fewer side effects compared to traditional chemotherapy .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Imatinib para-Diaminomethylbenzene involves a convergent approach where the amine and carboxylic acid precursors are coupled using N,N′-carbonyldiimidazole as a condensing agent . The intermediates are synthesized through efficient methods, including nucleophilic substitution and reduction reactions . One of the key steps involves the condensation of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride with N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of large volumes of solvents and reagents, with careful control of reaction parameters to minimize the formation of side products .

化学反应分析

Synthetic Pathways and Key Reactions

Imatinib para-diaminomethylbenzene is synthesized through controlled modifications of the imatinib backbone. Major synthetic routes include:

Condensation Reactions

-

Conditions : Pyridine solvent, room temperature, 23-hour reaction time

-

Mechanism : Nucleophilic acyl substitution between the amine group of 4-methyl-3-nitro-phenylamine and the benzoyl chloride derivative .

-

Yield : ~88% after purification via dichloromethane/methanol slurry .

Reduction of Nitro Groups

-

Reagent : Sodium borohydride (NaBH₄) or catalytic hydrogenation

-

Outcome : Converts nitro intermediates (e.g., N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine) to para-diaminomethylbenzene derivatives .

Cyclization with Cyanamide

-

Reagent : Cyanamide

-

Conditions : Acidic environment (methanesulfonic acid), 170°C for 6 hours

-

Role : Forms the pyrimidine ring critical for kinase inhibition activity .

Reaction Optimization and Byproduct Control

Key parameters influencing reaction efficiency and impurity formation:

Stability and Degradation Reactions

This compound undergoes specific degradation pathways under stress conditions:

Oxidative Degradation

-

Reagent : m-Chloroperoxybenzoic acid (mCPBA)

Hydrolytic Degradation

-

Conditions : Acidic (pH 1–3) or alkaline (pH 10–12) hydrolysis at 80°C

-

Outcome : Cleavage of the amide bond, generating 4-(4-methylpiperazinomethyl)benzoic acid and aniline derivatives .

Industrial-Scale Purification Techniques

To minimize genotoxic impurities (<20 ppm):

Comparative Reactivity with Imatinib

This compound shares reactivity traits with imatinib but differs in steric and electronic properties due to the para-diaminomethyl substitution:

| Property | This compound | Imatinib Mesylate | Source |

|---|---|---|---|

| Metabolic stability | Lower (CYP3A4-mediated N-demethylation) | Higher due to mesylate salt | |

| Solubility in DMSO | 180 mg/mL | 220 mg/mL | |

| Melting point | 216–218°C | 227–229°C |

科学研究应用

Clinical Applications

Imatinib's clinical applications are extensive, as detailed below:

Chronic Myelogenous Leukemia (CML)

Imatinib is primarily indicated for CML patients with the Philadelphia chromosome. Clinical studies have demonstrated that it induces complete hematologic response (CHR) in approximately 95% of patients and complete cytogenetic response (CCR) in about 73% . Long-term follow-up studies indicate sustained remission rates, with many patients remaining free from disease progression for years.

Gastrointestinal Stromal Tumors (GISTs)

In patients with GISTs harboring c-KIT mutations, Imatinib has shown significant efficacy. In clinical trials, patients treated with Imatinib experienced substantial tumor reduction, with an average decrease of 50% after a median follow-up period .

Other Malignancies

Imatinib has also been utilized in treating:

- Dermatofibrosarcoma protuberans (DFSP) : Patients with this rare skin cancer have responded well to Imatinib therapy, especially those with the characteristic t(17;22) translocation .

- Acute Lymphoblastic Leukemia (ALL) : Although not a standard treatment, Imatinib has been explored for Ph+ ALL, showing potential benefits in some cases .

Pharmacokinetics

Imatinib exhibits favorable pharmacokinetic properties:

- Bioavailability : Approximately 98%, allowing for effective oral administration.

- Metabolism : Primarily metabolized by CYP3A4/CYP3A5 to its active metabolite, N-desmethyl imatinib, which retains significant antitumor activity .

- Half-life : The drug has a half-life of about 18 hours for Imatinib and approximately 40 hours for its active metabolite.

Research Applications

Imatinib para-Diaminomethylbenzene is not only pivotal in clinical settings but also serves as a valuable tool in scientific research:

Cancer Biology

Researchers utilize Imatinib to study the mechanisms of tyrosine kinase signaling pathways and their role in oncogenesis. Its specificity allows for the dissection of pathways involved in cell proliferation and survival.

Drug Development

As a reference compound, Imatinib aids in the development of new tyrosine kinase inhibitors. Its structure and mechanism provide insights into designing more selective agents with improved efficacy and reduced side effects.

Neurological Research

Recent studies have explored the potential of Imatinib-related compounds in neurodegenerative diseases such as Alzheimer's disease. A modified version of Imatinib was found to reduce amyloid-beta production significantly while exhibiting lower activity against BCR-ABL . This selectivity opens avenues for developing treatments targeting neurodegeneration without compromising anti-cancer efficacy.

Case Studies

Several case studies highlight the effectiveness of Imatinib:

- CML Remission : A cohort study involving 509 patients demonstrated long-term remission rates exceeding 90% among those treated with Imatinib . The study emphasized the importance of monitoring BCR-ABL levels to assess treatment response.

- GIST Treatment : In a retrospective analysis of patients with advanced GISTs treated with Imatinib, over 80% achieved significant tumor shrinkage within three months . This underscores its role as a first-line therapy.

作用机制

Imatinib para-Diaminomethylbenzene exerts its effects by inhibiting the Bcr-Abl tyrosine kinase, which is constitutively active in chronic myelogenous leukemia . This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to uncontrolled cell proliferation . The compound also targets other tyrosine kinases, such as c-Kit and platelet-derived growth factor receptor, which are involved in various cancers .

相似化合物的比较

Similar Compounds

Dasatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

Nilotinib: A selective Bcr-Abl tyrosine kinase inhibitor with a similar mechanism of action.

Bosutinib: Targets Bcr-Abl and other kinases, used in chronic myelogenous leukemia treatment.

Uniqueness

Imatinib para-Diaminomethylbenzene is unique due to its high specificity for the Bcr-Abl tyrosine kinase and its effectiveness in treating chronic myelogenous leukemia with fewer side effects compared to other treatments . Its development marked a significant advancement in targeted cancer therapy, setting a precedent for the development of other tyrosine kinase inhibitors .

生物活性

Imatinib para-Diaminomethylbenzene, a derivative of the well-known tyrosine kinase inhibitor imatinib, has garnered attention for its potential biological activities, particularly in cancer treatment and neurodegenerative diseases. This article provides an in-depth analysis of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Targeted Tyrosine Kinases

This compound primarily inhibits several key tyrosine kinases, including:

- BCR-ABL : A fusion protein implicated in chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

- c-KIT : Associated with gastrointestinal stromal tumors (GISTs).

- PDGFR-β : Involved in various malignancies and fibrotic diseases.

The compound acts as a protein-tyrosine kinase inhibitor , disrupting multiple signaling pathways that regulate cell proliferation, apoptosis, and interaction with the extracellular matrix .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Bioavailability : Approximately 98%.

- Metabolism : Primarily metabolized by CYP3A4/CYP3A5 to its active metabolite.

- Half-life : The parent compound has a half-life of about 18 hours, while its active metabolite lasts approximately 40 hours.

Inhibition of Cancer Cell Proliferation

This compound has demonstrated significant efficacy in inhibiting cancer cell proliferation. Studies indicate that it can reduce the size and number of cancerous cells through its action on tyrosine kinases:

- CML Treatment : In clinical studies, imatinib has induced hematologic responses in up to 82% of patients with CML .

- GISTs : The compound shows promise in treating GISTs by effectively inhibiting c-KIT signaling pathways .

Neuroprotective Effects

Recent research highlights the potential neuroprotective effects of this compound, particularly in relation to Alzheimer's disease:

- It is reported to be over three times more effective than imatinib in inhibiting beta-amyloid production, a key factor in Alzheimer's pathology .

- The compound exhibits selective inhibition of Abl kinase, suggesting its utility in targeting Alzheimer's mechanisms while minimizing effects on other pathways involved in cancer treatment.

Clinical Efficacy in CML

A phase 2 study involving 235 patients with accelerated phase CML showed that treatment with imatinib resulted in:

- Hematologic Response : Achieved by 82% of patients.

- Cytogenetic Response : Major cytogenetic response observed in 24% of patients .

These results underscore the effectiveness of this compound as a therapeutic agent.

Adverse Effects

While generally well-tolerated, imatinib therapy can lead to side effects such as edema and hepatotoxicity. A notable case involved a patient experiencing severe periorbital edema post-surgery while on imatinib therapy. The recommendation was to discontinue imatinib one week prior to surgery to mitigate risks .

Data Table: Summary of Biological Activity

| Activity | Effectiveness | Notes |

|---|---|---|

| Inhibition of BCR-ABL | High | Key target for CML treatment |

| Inhibition of c-KIT | Moderate | Effective for GISTs |

| Beta-Amyloid Production | High | More potent than imatinib |

| Cytogenetic Response (CML) | 24% | Observed in clinical trials |

| Hematologic Response (CML) | 82% | Significant improvement noted |

属性

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O/c1-21-18-25(9-10-26(21)33-29-31-13-11-27(34-29)24-4-3-12-30-19-24)32-28(37)23-7-5-22(6-8-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHUGGOJOZBPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Imatinib para-Diaminomethylbenzene Trihydrochloride compare to Imatinib in terms of its effect on beta-amyloid production and Abl kinase inhibition?

A1: The research indicates that this compound Trihydrochloride is significantly more potent than Imatinib in inhibiting beta-amyloid production. Specifically, it demonstrates over three times the inhibitory effect compared to Imatinib []. Interestingly, it exhibits significantly less activity against Abl kinase, the primary target of Imatinib in leukemia treatment. The study reports that this compound Trihydrochloride possesses only 1/16th of Imatinib's activity against Abl kinase []. This difference in activity profiles suggests a promising selectivity profile for this compound Trihydrochloride towards targeting Alzheimer's disease mechanisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。